molecular formula C22H30O4 B032935 Bis(4-methylcyclohexyl) phthalate CAS No. 18249-11-1

Bis(4-methylcyclohexyl) phthalate

Cat. No.: B032935
CAS No.: 18249-11-1
M. Wt: 358.5 g/mol
InChI Key: JKJWMYHRXOJYJS-UHFFFAOYSA-N
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Description

Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate: is a chemical compound with the molecular formula C22H30O4. It is an ester derivative of phthalic acid, where the phthalic acid is esterified with 4-methylcyclohexanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 4-methylcyclohexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed:

    Oxidation: Formation of phthalic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.

    Biology: Investigated for its potential use in biological assays and as a component in biochemical research.

    Medicine: Explored for its potential in drug formulation and delivery systems.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets through ester linkages. The compound can undergo hydrolysis to release phthalic acid and 4-methylcyclohexanol, which can further interact with biological pathways. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or material synthesis.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) phthalate (DEHP): Another ester of phthalic acid, commonly used as a plasticizer.

    Diisobutyl phthalate (DIBP): Similar in structure and used in similar applications.

    Bis(2-methylpropyl) phthalate: Another ester derivative with comparable properties

Uniqueness: Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate is unique due to the presence of the 4-methylcyclohexyl groups, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where other phthalate esters may not be as effective .

Properties

IUPAC Name

bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJWMYHRXOJYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609388
Record name Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18249-11-1
Record name Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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